4-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide
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Overview
Description
4-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide is a complex organic compound that features a benzenesulfonyl group, a cyano group, and a tetrahydrobenzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide typically involves multi-step organic reactions. One common route starts with the preparation of the tetrahydrobenzothiophene core, followed by the introduction of the cyano group and the benzenesulfonyl group. The final step involves the formation of the butanamide linkage under specific reaction conditions, such as the use of appropriate solvents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group or the sulfonyl group, leading to different products.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: The compound is investigated for its use in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiourea
- 4-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amine
Uniqueness
Compared to similar compounds, 4-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide is unique due to its specific structural features, such as the butanamide linkage. This structural uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for research and development.
Biological Activity
4-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide is a compound that has garnered attention due to its potential biological activities. This compound is characterized by a complex structure that includes a benzenesulfonyl group and a cyano-substituted tetrahydrobenzothiophene moiety. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C21H18N2O4S3
- Molecular Weight : 458.57 g/mol
- CAS Number : 351156-78-0
Research indicates that compounds related to this compound exhibit significant inhibition of Jun N-terminal kinases (JNK2 and JNK3). These kinases are involved in various cellular processes, including apoptosis and stress responses. The selectivity of these compounds within the mitogen-activated protein kinase (MAPK) family is crucial for minimizing off-target effects.
Inhibition Potency
The compound shows potent inhibition against JNK3 with a pIC50 value around 6.7, indicating high efficacy as a therapeutic agent in conditions where JNK signaling is implicated .
Antimicrobial Activity
A qualitative assessment of antimicrobial activity revealed that certain derivatives of the compound inhibited the growth of various microbial strains. For instance, Enterococcus faecium exhibited a growth inhibition zone diameter of 17 mm when treated with specific derivatives. Other notable bacteria affected include Staphylococcus aureus and Bacillus subtilis, with inhibition zones measuring 8 mm and 10 mm respectively .
Antioxidant Activity
The antioxidant potential was evaluated using DPPH and ABTS methods. The results indicated that some derivatives exhibited moderate antioxidant activity, although they were less effective than standard antioxidants. For example, one derivative showed a DPPH inhibition rate of 16.75%, while another had an ABTS inhibition percentage of 7.66% .
Case Study 1: JNK Inhibition
In a study focused on the development of JNK inhibitors, several compounds were synthesized based on the structural framework of this compound. The study demonstrated that these compounds could selectively inhibit JNK2 and JNK3 kinases while showing minimal activity against other kinases like JNK1 and p38alpha. This selectivity is essential for developing targeted therapies for diseases associated with aberrant JNK signaling .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of the compound against a panel of bacterial strains. The results highlighted its effectiveness against Gram-positive bacteria, with specific derivatives showing significant growth inhibition. These findings suggest potential applications in treating bacterial infections .
Summary of Biological Activities
Activity Type | Description | Key Findings |
---|---|---|
JNK Inhibition | Selective inhibition of JNK2 and JNK3 kinases | pIC50 values around 6.7 for potent inhibitors |
Antimicrobial | Inhibition of microbial growth in various strains | Growth inhibition zones up to 17 mm against Enterococcus |
Antioxidant | Assessment using DPPH and ABTS methods | Moderate antioxidant activity; less effective than standards |
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c20-13-16-15-9-4-5-10-17(15)25-19(16)21-18(22)11-6-12-26(23,24)14-7-2-1-3-8-14/h1-3,7-8H,4-6,9-12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZQEUYURHIDPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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